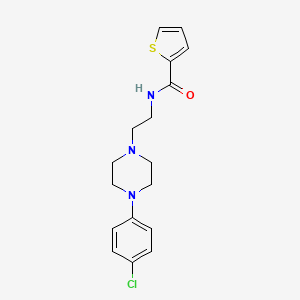
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as TAPI-1, is a small molecule inhibitor that targets the activity of TACE (TNF-α converting enzyme), which is responsible for the cleavage and release of pro-inflammatory cytokines. TACE is a transmembrane protein that is involved in the regulation of various physiological processes, including inflammation, wound healing, and cell proliferation. TACE is also implicated in the development and progression of various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease. Therefore, TACE inhibition represents a promising therapeutic strategy for the treatment of these diseases.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Piperazine derivatives, like the compound , have been investigated for their antibacterial potential. Researchers have synthesized novel Mannich derivatives containing piperazine moieties, some of which exhibit good antibacterial activity . Further studies could explore the compound’s efficacy against specific bacterial strains and mechanisms of action.
Antiviral Properties
Given the prevalence of viral infections, compounds with antiviral activity are crucial. Piperazine-based molecules have been explored as potential antiviral agents . Investigating the effects of our compound on viral replication, entry, or protein interactions could provide valuable insights.
Psychopharmacology
Piperazine rings are not only found in pharmaceuticals but also in psychoactive substances used illicitly for recreational purposes . Understanding the psychopharmacological effects of this compound could contribute to our knowledge of neurotransmitter systems and receptor interactions.
Histamine Receptor Modulation
Hydroxyzine, a major metabolite of our compound, exhibits high affinity for histamine H1 receptors. It is used to manage allergies, hay fever, angioedema, and urticaria . Investigating the binding affinity and potential therapeutic applications related to histamine receptors could be worthwhile.
Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s diseases . Further research could explore whether our compound shows neuroprotective effects or modulates relevant pathways.
Biofilm Inhibition
Considering the compound’s structure, it may interact with bacterial biofilms. Exploring its potential as an adjuvant mechanism to combat biofilm-associated infections could be valuable .
Antifungal and Antiparasitic Applications
Piperazine derivatives have been studied for their antifungal and antiparasitic properties . Investigating the efficacy of our compound against specific fungal strains or parasites could yield promising results.
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNMBLUPUOXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
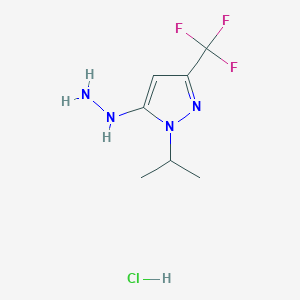
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)
acetate](/img/structure/B2814435.png)
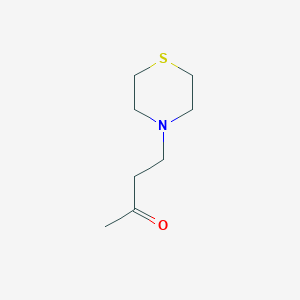
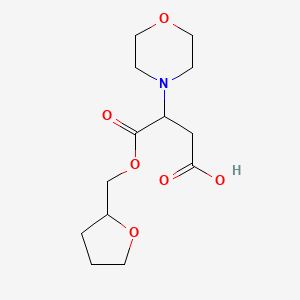
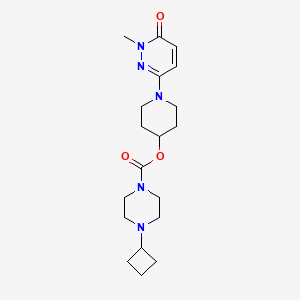
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)
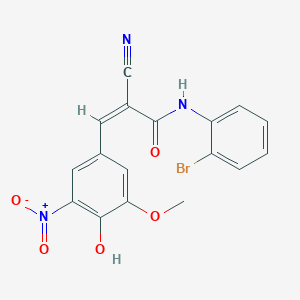
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)
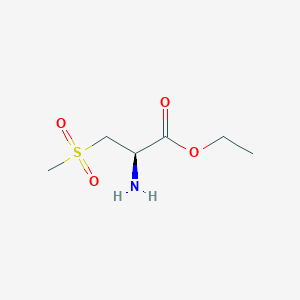

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)
